molecular formula C13H16N4O B14948074 6-tert-Butyl-3-phenylamino-4H-[1,2,4]triazin-5-one

6-tert-Butyl-3-phenylamino-4H-[1,2,4]triazin-5-one

Cat. No.: B14948074
M. Wt: 244.29 g/mol
InChI Key: KJZHKKWIYQPONE-UHFFFAOYSA-N
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Description

3-Anilino-6-(tert-butyl)-1,2,4-triazin-5(4H)-one is a heterocyclic compound that belongs to the triazine family. This compound is characterized by the presence of an aniline group and a tert-butyl group attached to a triazine ring. Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-anilino-6-(tert-butyl)-1,2,4-triazin-5(4H)-one typically involves the reaction of aniline with a tert-butyl-substituted triazine precursor. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of 3-anilino-6-(tert-butyl)-1,2,4-triazin-5(4H)-one may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost considerations, and environmental impact. Industrial production often employs optimized reaction conditions to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

3-Anilino-6-(tert-butyl)-1,2,4-triazin-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The aniline and tert-butyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in the reactions of 3-anilino-6-(tert-butyl)-1,2,4-triazin-5(4H)-one include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from the reactions of 3-anilino-6-(tert-butyl)-1,2,4-triazin-5(4H)-one depend on the specific reaction type. For example, oxidation may yield triazine oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

3-Anilino-6-(tert-butyl)-1,2,4-triazin-5(4H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-anilino-6-(tert-butyl)-1,2,4-triazin-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-anilino-6-(tert-butyl)-1,2,4-triazin-5(4H)-one is unique due to the presence of both an aniline group and a tert-butyl group on the triazine ring. This unique structure imparts specific chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C13H16N4O

Molecular Weight

244.29 g/mol

IUPAC Name

3-anilino-6-tert-butyl-4H-1,2,4-triazin-5-one

InChI

InChI=1S/C13H16N4O/c1-13(2,3)10-11(18)15-12(17-16-10)14-9-7-5-4-6-8-9/h4-8H,1-3H3,(H2,14,15,17,18)

InChI Key

KJZHKKWIYQPONE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NN=C(NC1=O)NC2=CC=CC=C2

Origin of Product

United States

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